1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound classified within the pyrazole family, characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound features a 4-chlorophenyl group at the first position, a methyl group at the third position, and a carboxylic acid group at the fifth position of the pyrazole ring. Its chemical formula is and it has a molecular weight of 232.65 g/mol .
The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods:
The molecular structure of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be represented as follows:
InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
MHQHJXWLBIAZGU-UHFFFAOYSA-N
This structure reveals that the compound contains a chlorinated aromatic ring, a methyl substituent on the pyrazole core, and a carboxylic acid functional group .
The reactivity of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be explored through various chemical reactions:
The mechanism of action for 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid primarily relates to its biological activities. Research suggests that compounds in this class may exhibit antimicrobial and anti-inflammatory properties. The specific interactions at the molecular level are still under investigation, but they likely involve binding to biological targets such as enzymes or receptors that mediate these effects .
The applications of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid span several domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4